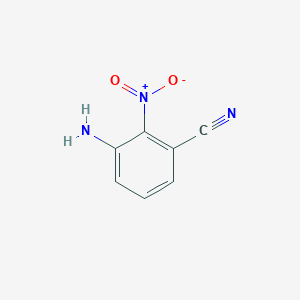

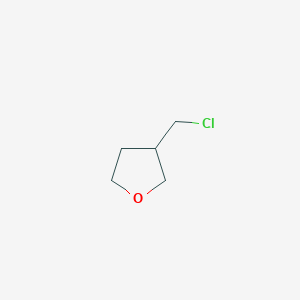

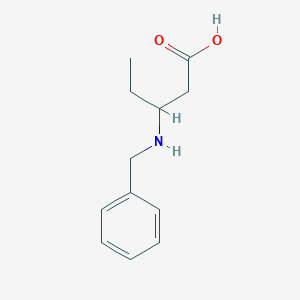

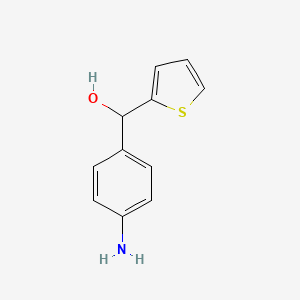

![molecular formula C8H15NO B1290049 2-アザビシクロ[2.2.1]ヘプタン-2-エタノール CAS No. 116585-72-9](/img/structure/B1290049.png)

2-アザビシクロ[2.2.1]ヘプタン-2-エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, commonly referred to as 2-Azabicycloheptanol (2-ABH), is a bicyclic secondary alcohol found in a variety of natural sources including plants, fungi, and bacteria. It is a unique compound due to its ability to interact with both lipids and proteins, making it a valuable tool for scientific research.

科学的研究の応用

酸素化アザビシクリック構造の合成

2-アザビシクロ[2.2.1]ヘプタン-2-エタノール: は、酸素化アザビシクリック構造の合成における前駆体として機能します。 研究者は、シクロペンテンの1,2-アミノアシルオキシ化にパラジウム触媒を用いることで、幅広い基質を用いてこれらの構造を効率的に生成することができます 。これらの酸素化アザビシクリック化合物は、医薬品において、多くの生物活性分子に見られる複雑な分子骨格を構築するために使用できる可能性を秘めています。

アデノシン作動薬の開発

この化合物は、新規な1Rまたは1S 2-アザビシクロ[2.2.1]ヘプタン誘導体の調製に役立ちます。 これらの誘導体は、アデノシン作動薬を調製するために特に有用です 。アデノシン作動薬は、心房細動、疼痛、炎症など、さまざまな疾患の治療に治療の可能性を秘めています。

架橋アザビシクリックライブラリーの構築

初期合成生成物をさらに官能基化できるということは、2-アザビシクロ[2.2.1]ヘプタン-2-エタノールを用いて、架橋アザビシクリック構造のライブラリーを構築できることを意味します 。このようなライブラリーは、創薬プログラムにおいて、生物活性を有する化合物をハイスループットスクリーニングするために価値があります。

将来の方向性

The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol” and related compounds could involve further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This could potentially lead to the development of a library of bridged aza-bicyclic structures with diverse applications .

作用機序

Mode of Action

It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The compound can be further functionalized to build up a library of bridged aza-bicyclic structures .

生化学分析

Biochemical Properties

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions are crucial as they can modulate neurotransmitter levels in the brain, impacting neurological functions. Additionally, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol can bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance neurotransmitter release, thereby modulating synaptic transmission. This compound also affects cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions, which are critical for various cellular functions. Furthermore, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol can influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of neurotransmitter systems and the accumulation of the compound in tissues .

Metabolic Pathways

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also known to interact with transport proteins, facilitating its uptake and distribution within cells. Its localization within specific tissues and cells is influenced by these transport mechanisms .

Subcellular Localization

The subcellular localization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol influences its biochemical and cellular effects .

特性

IUPAC Name |

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMQCWWTXDQALT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623040 |

Source

|

| Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116585-72-9 |

Source

|

| Record name | 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

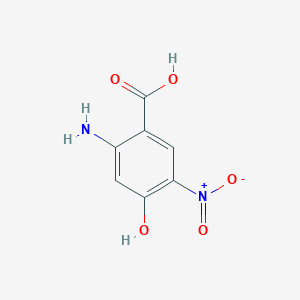

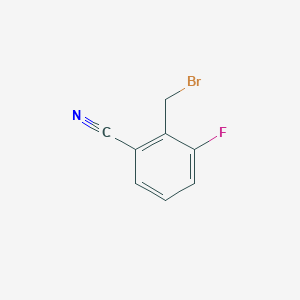

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)